molecular formula C9H11NO5 B12891994 Butyl 5-nitro-2-furancarboxylate CAS No. 20001-38-1

Butyl 5-nitro-2-furancarboxylate

Cat. No.: B12891994
CAS No.: 20001-38-1
M. Wt: 213.19 g/mol
InChI Key: PROHDMZYSLSBCK-UHFFFAOYSA-N
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Description

Butyl 5-nitrofuran-2-carboxylate is a chemical compound belonging to the class of nitrofurans, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a furan ring substituted with a nitro group and a butyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method starts with the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified with butanol in the presence of a catalyst such as sulfuric acid to produce butyl 5-nitrofuran-2-carboxylate .

Industrial Production Methods

Industrial production of butyl 5-nitrofuran-2-carboxylate often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts like gold nanoclusters or copper carbide and cobalt nitride on porous carbon can enhance the yield and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amino derivatives of furan.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 5-nitrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 5-nitrofuran-2-carboxylate involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can inhibit bacterial enzymes and disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrofuran-2-carboxylate
  • Ethyl 5-nitrofuran-2-carboxylate
  • 2-Acetyl-5-nitrofuran

Uniqueness

Butyl 5-nitrofuran-2-carboxylate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to other nitrofuran derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

20001-38-1

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

butyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C9H11NO5/c1-2-3-6-14-9(11)7-4-5-8(15-7)10(12)13/h4-5H,2-3,6H2,1H3

InChI Key

PROHDMZYSLSBCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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